

Cinchonine Monohydrochloride Hydrate: A Technical Guide for Academic Research Applications

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Compound of Interest

Compound Name: *Cinchonine monohydrochloride hydrate*

Cat. No.: B3024681

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinchonine monohydrochloride hydrate, a salt of the cinchona alkaloid cinchonine, is a versatile compound with a growing portfolio of applications in academic research and drug development.^[1] Sourced from the bark of the Cinchona tree, this chiral molecule has traditionally been recognized for its antimalarial properties.^[1] However, recent studies have illuminated its potential in diverse fields such as oncology, metabolic diseases, and organic chemistry. This guide provides an in-depth overview of the chemical properties, key research applications, and detailed experimental protocols for utilizing **cinchonine monohydrochloride hydrate** in a laboratory setting.

Chemical and Physical Properties

Cinchonine monohydrochloride hydrate is the hydrated hydrochloride salt of cinchonine. Its fundamental properties are crucial for its application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₅ ClN ₂ O ₂	[2]
Molecular Weight	348.9 g/mol	[2]
Appearance	White to off-white powder	[1]
Melting Point	208-218 °C	[1][3]
Optical Rotation	[α] _D ²⁰ ≈ +101° (c=1 in CHCl ₃)	[1]
Solubility	Soluble in ethanol and methanol.	
Storage	Store at room temperature in a well-closed, light-resistant container.	[1][4]

Safety and Handling

Cinchonine monohydrochloride hydrate is harmful if swallowed, in contact with skin, or inhaled.[2] It may also cause skin sensitization.[4] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn when handling this compound.[5][6][7] Work should be conducted in a well-ventilated area or under a fume hood.[5][6][7]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
- P264: Wash skin thoroughly after handling.[4]
- P270: Do not eat, drink or smoke when using this product.[4]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

Key Research Applications

Anticancer Activity: Induction of Endoplasmic Reticulum Stress-Induced Apoptosis

Recent research has highlighted the potential of cinchonine as an anticancer agent, particularly in human liver cancer. Studies have shown that cinchonine can inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The underlying mechanism involves the activation of the endoplasmic reticulum (ER) stress pathway.

Mechanism of Action: Cinchonine treatment leads to the upregulation of GRP78 and the phosphorylation of PERK and eIF2 α . This cascade culminates in the activation of caspase-3 and subsequent PARP cleavage, hallmark events of apoptosis.

Quantitative Data: In Vitro Cytotoxicity of Cinchonine

Cell Line	IC ₅₀ (μ M)	Exposure Time
A549 (Lung Cancer)	76.67	24 h
H1975 (Lung Cancer)	87.44	24 h

Experimental Protocol: MTT Assay for Cell Viability

This protocol is adapted for determining the cytotoxic effects of **cinchonine monohydrochloride hydrate** on cancer cell lines.

Materials:

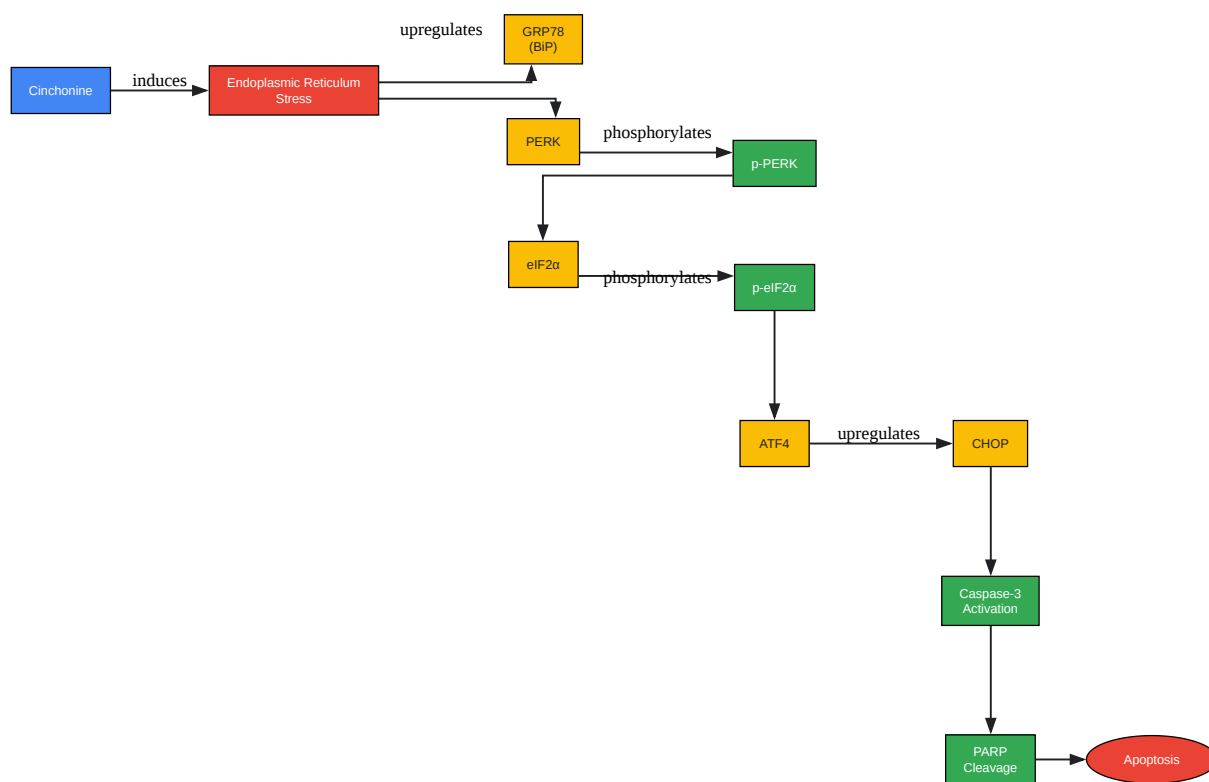
- Cancer cell line of interest (e.g., HepG2)
- Complete culture medium (e.g., DMEM with 10% FBS)
- **Cinchonine monohydrochloride hydrate**

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well plates
- Multichannel pipette
- Plate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5×10^3 to 1×10^4 cells/well in 100 μ L of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare serial dilutions of **cinchonine monohydrochloride hydrate** in culture medium. Replace the existing medium with 100 μ L of medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
- Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Addition: After incubation, add 20 μ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway: Cinchonine-Induced ER Stress and Apoptosis



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Caption: Cinchonine-induced ER stress signaling cascade leading to apoptosis.

Anti-Obesity Effects: Downregulation of Adipogenesis

Cinchonine has demonstrated potential in combating high-fat diet-induced obesity. In animal models, dietary supplementation with cinchonine led to reduced body weight gain, decreased visceral fat, and improved metabolic parameters.

Mechanism of Action: The anti-obesity effects of cinchonine are attributed to the downregulation of key adipogenic transcription factors, such as PPAR γ and C/EBP α , and the modulation of inflammatory pathways in adipose tissue.

Quantitative Data: In Vivo Anti-Obesity Effects of Cinchonine

Parameter	Effect of 0.05% Dietary Cinchonine (10 weeks)
Body Weight Gain	-38%
Visceral Fat-Pad Weight	-26%

Experimental Protocol: High-Fat Diet-Induced Obesity Mouse Model

This protocol outlines the induction of obesity in mice and treatment with **cinchonine monohydrochloride hydrate**.

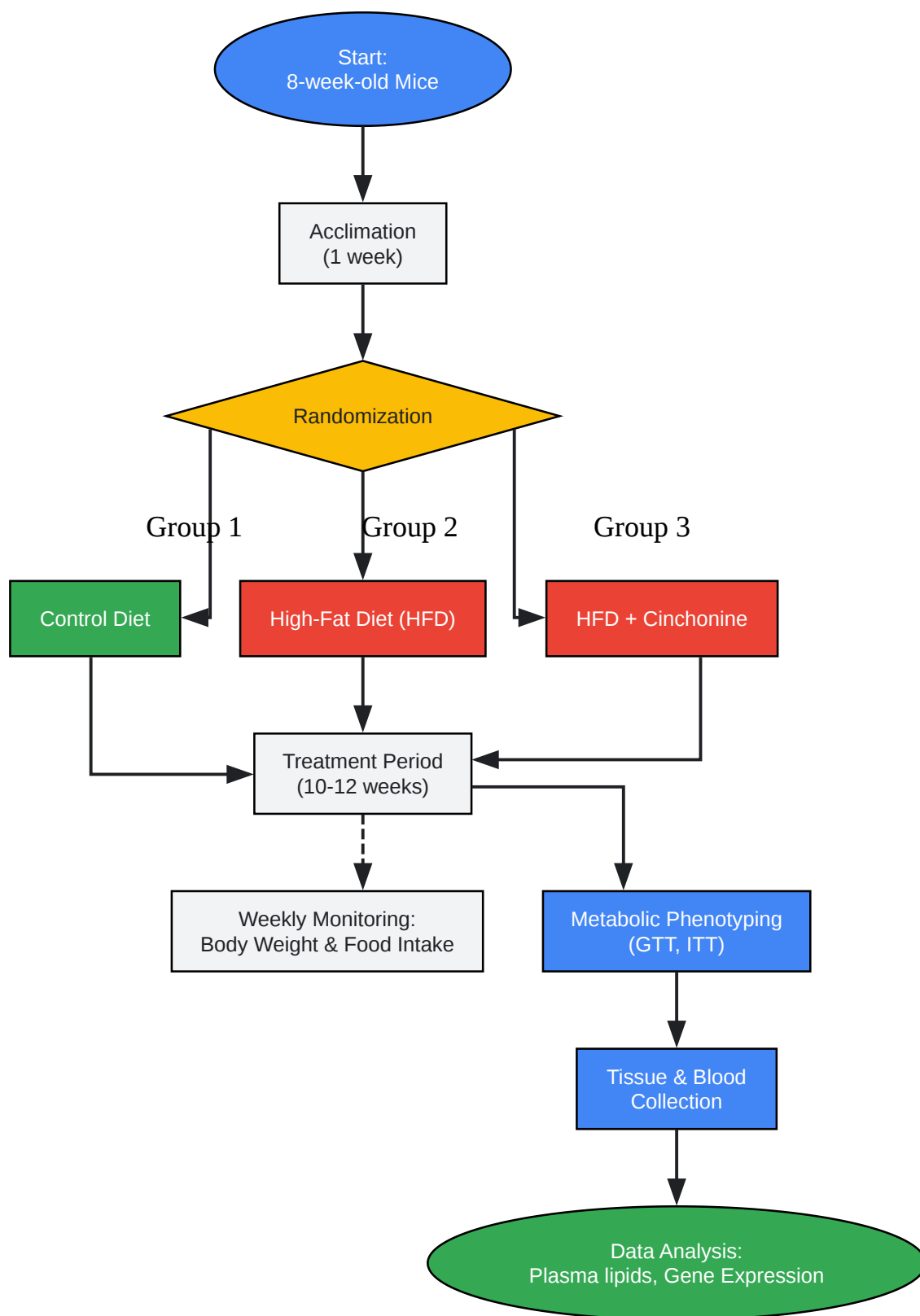
Materials:

- Male C57BL/6J mice (8 weeks old)
- Standard chow diet (e.g., 10% kcal from fat)
- High-fat diet (HFD; e.g., 45-60% kcal from fat)
- **Cinchonine monohydrochloride hydrate**
- Animal caging and husbandry supplies
- Metabolic cages (optional)

Procedure:

- Acclimation: Acclimate mice to the animal facility for at least one week with free access to standard chow and water.
- Dietary Groups: Randomize mice into three groups:
 - Control Group: Fed a standard chow diet.
 - HFD Group: Fed a high-fat diet.
 - HFD + Cinchonine Group: Fed a high-fat diet supplemented with 0.05% (w/w) **cinchonine monohydrochloride hydrate**.
- Treatment Period: Maintain the respective diets for 10-12 weeks. Monitor body weight and food intake weekly.
- Metabolic Phenotyping: At the end of the study, perform metabolic assessments such as glucose tolerance tests and insulin tolerance tests.
- Tissue Collection: Euthanize mice and collect blood for plasma analysis (lipids, glucose, etc.). Dissect and weigh adipose tissue depots (e.g., epididymal, retroperitoneal).
- Gene Expression Analysis: Snap-freeze adipose tissue in liquid nitrogen and store at -80°C for subsequent analysis of gene expression (e.g., PPAR γ , C/EBP α) by qPCR.

Workflow: Anti-Adipogenesis Experimental Design



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Caption: Workflow for evaluating the anti-obesity effects of cinchonine.

Antiplatelet Activity

Cinchonine has been shown to inhibit human platelet aggregation induced by various agonists. This effect is primarily mediated through the inhibition of Ca^{2+} influx and protein kinase C (PKC) pathways.

Quantitative Data: Inhibition of Platelet Aggregation by Cinchonine

Agonist	IC ₅₀ (μM)
Platelet Activating Factor (PAF)	125
Epinephrine	180
ADP	300
Collagen	300
Ca ²⁺ Ionophore (A-23187)	300

Experimental Protocol: Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in response to agonists in the presence of **cinchonine monohydrochloride hydrate**.

Materials:

- Freshly drawn human blood from healthy, consenting donors.
- Anticoagulant (e.g., 3.2% sodium citrate).
- Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
- Platelet agonists (e.g., ADP, collagen, PAF).
- Cinchonine monohydrochloride hydrate.**
- Platelet aggregometer.

Procedure:

- PRP and PPP Preparation:
 - Collect whole blood into tubes containing sodium citrate.
 - Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
 - Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
- Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5×10^8 platelets/mL using PPP.
- Aggregation Assay:
 - Pre-warm PRP samples to 37°C.
 - Place a cuvette with PRP into the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.
 - Add the desired concentration of **cinchonine monohydrochloride hydrate** or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).
 - Add the platelet agonist to initiate aggregation and record the change in light transmission for 5-10 minutes.
- Data Analysis: Determine the maximum percentage of aggregation for each condition and calculate the IC_{50} value for cinchonine against each agonist.

Chiral Catalyst in Asymmetric Synthesis

Cinchonine and its derivatives are widely used as organocatalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. **Cinchonine monohydrochloride hydrate** can be used as a precursor for these catalysts or directly in certain reactions.

Application Example: Asymmetric Michael Addition

Cinchonine-derived catalysts have been successfully employed in the asymmetric Michael addition of various nucleophiles to α,β -unsaturated compounds, yielding products with high enantioselectivity.

Experimental Protocol: Asymmetric Synthesis of a Chiral Phthalide

This is a generalized protocol for a ruthenium/cinchonine dual-catalyzed synthesis of a C-3 substituted phthalide.

Materials:

- A benzoic acid derivative
- An acrylate
- $[\text{RuCl}_2(\text{p-cymene})]_2$
- **Cinchonine monohydrochloride hydrate**
- A suitable solvent (e.g., THF)
- A base (e.g., K_2CO_3)
- Inert atmosphere setup (e.g., Schlenk line)

Procedure:

- **Reaction Setup:** In a flame-dried Schlenk tube under an inert atmosphere, combine the benzoic acid derivative, $[\text{RuCl}_2(\text{p-cymene})]_2$, and **cinchonine monohydrochloride hydrate** in the solvent.
- **Addition of Reagents:** Add the base, followed by the acrylate.
- **Reaction Conditions:** Stir the reaction mixture at a specified temperature (e.g., 60°C) for a set period (e.g., 24 hours).
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up and extract the product with an organic solvent.

Purify the crude product by column chromatography.

- Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC.

Conclusion

Cinchonine monohydrochloride hydrate is a readily available and versatile compound with significant potential for academic and industrial research. Its applications in oncology, metabolic disease, and asymmetric synthesis are supported by a growing body of scientific literature. The experimental protocols and data presented in this guide offer a starting point for researchers looking to explore the utility of this valuable cinchona alkaloid. As research continues, the full scope of **cinchonine monohydrochloride hydrate**'s therapeutic and synthetic applications will undoubtedly expand.

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